
4-(4-Ethylpiperazin-1-yl)-2-methyl-6-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- is a complex organic compound that belongs to the class of substituted benzenamines. This compound is characterized by the presence of a benzenamine core substituted with a 4-ethyl-1-piperazinyl group, a methyl group at the 2-position, and a nitro group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methylbenzenamine followed by the introduction of the 4-ethyl-1-piperazinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids for nitration and suitable solvents for the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzenamine core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzenamine core.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-(4-ethyl-1-piperazinyl)-: Lacks the nitro and methyl groups.
Benzenamine, 2-methyl-6-nitro-: Lacks the 4-ethyl-1-piperazinyl group.
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-: Lacks the nitro group.
Uniqueness
Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group, in particular, enhances its reactivity and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C13H20N4O2 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
4-(4-ethylpiperazin-1-yl)-2-methyl-6-nitroaniline |
InChI |
InChI=1S/C13H20N4O2/c1-3-15-4-6-16(7-5-15)11-8-10(2)13(14)12(9-11)17(18)19/h8-9H,3-7,14H2,1-2H3 |
InChI-Schlüssel |
INFDPYBGLBLKRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC(=C(C(=C2)C)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


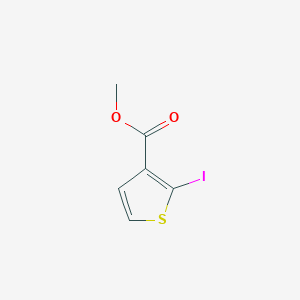
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
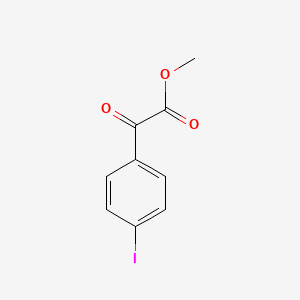
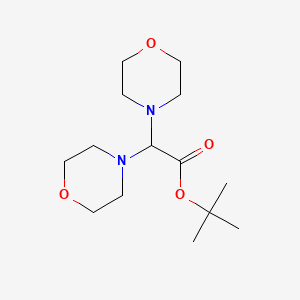
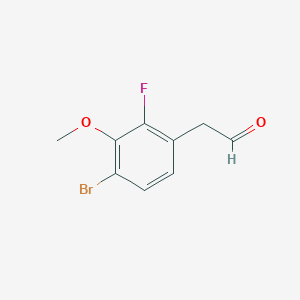
![Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B13121647.png)

![2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)
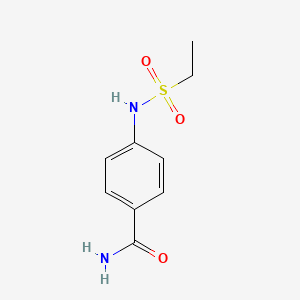
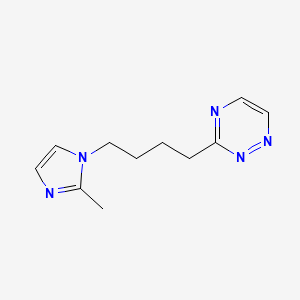
![3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13121675.png)

![2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)
![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)
